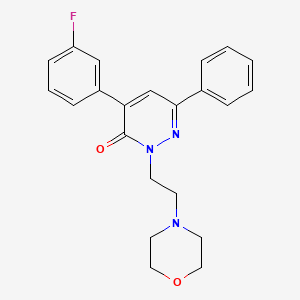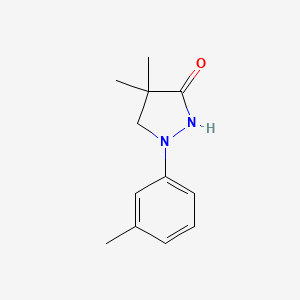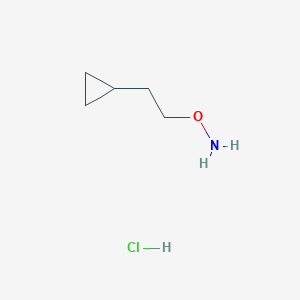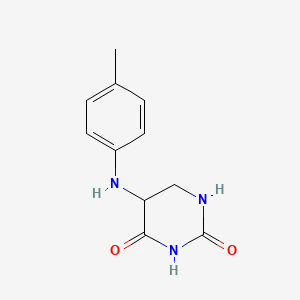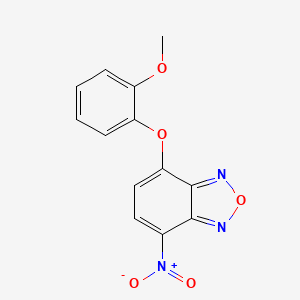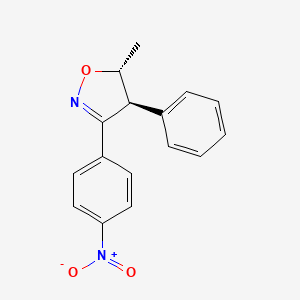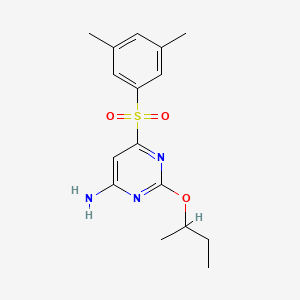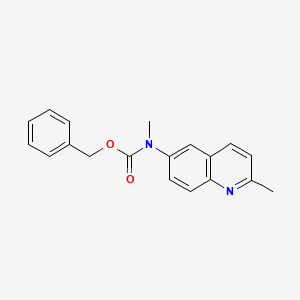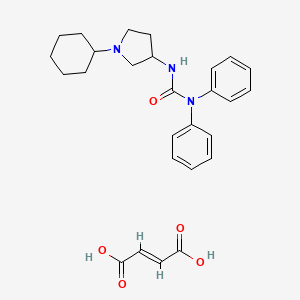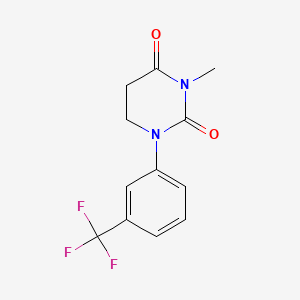
3-Methyl-1-(3-trifluoromethylphenyl)-dihydrouracil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-(3-trifluoromethylphenyl)-dihydrouracil is a compound of significant interest in various fields of scientific research. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a dihydrouracil moiety. The presence of the trifluoromethyl group imparts unique chemical and biological properties to the compound, making it a valuable subject of study in medicinal chemistry, agrochemicals, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(3-trifluoromethylphenyl)-dihydrouracil typically involves the condensation of 3-trifluoromethylbenzaldehyde with a suitable dihydrouracil precursor under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is heated to facilitate the condensation process, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-1-(3-trifluoromethylphenyl)-dihydrouracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
3-Methyl-1-(3-trifluoromethylphenyl)-dihydrouracil has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the development of agrochemicals, such as herbicides and pesticides, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1-(3-trifluoromethylphenyl)-dihydrouracil involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological macromolecules, such as enzymes and receptors. This interaction can lead to the modulation of various biochemical pathways, resulting in the desired therapeutic or biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-3-(3-trifluoromethylphenyl)urea: Similar structure but with a urea moiety instead of dihydrouracil.
3-Methyl-1-(4-trifluoromethylphenyl)-indeno[1,2-c]pyrazol-4(1H)-one: Contains a pyrazole ring instead of dihydrouracil.
5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles: Pyrazole derivatives with similar trifluoromethyl substitution.
Uniqueness
3-Methyl-1-(3-trifluoromethylphenyl)-dihydrouracil is unique due to its specific combination of the trifluoromethylphenyl group with the dihydrouracil moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
77384-99-7 |
|---|---|
Fórmula molecular |
C12H11F3N2O2 |
Peso molecular |
272.22 g/mol |
Nombre IUPAC |
3-methyl-1-[3-(trifluoromethyl)phenyl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C12H11F3N2O2/c1-16-10(18)5-6-17(11(16)19)9-4-2-3-8(7-9)12(13,14)15/h2-4,7H,5-6H2,1H3 |
Clave InChI |
TZYYYFDQIXIKTK-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)CCN(C1=O)C2=CC=CC(=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


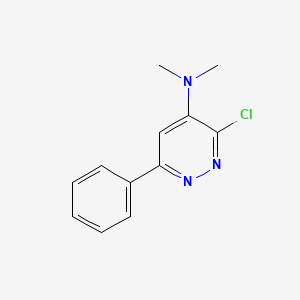
![2-decyl-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12906643.png)
